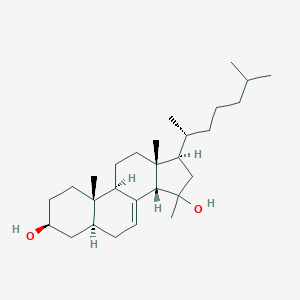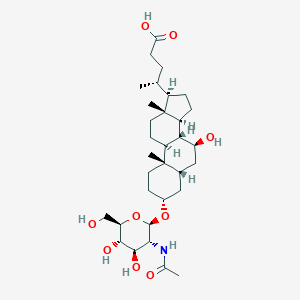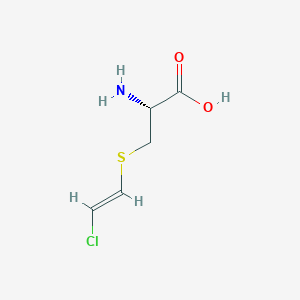
S-(2-Chlorovinyl)-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(2-Chlorovinyl)-L-cysteine (CVS) is a chemical compound that has been widely studied for its potential use in scientific research. It is a derivative of L-cysteine, an amino acid that is found in many proteins. CVS has been shown to have a number of interesting properties that make it useful for a variety of applications, including as a tool for studying the mechanisms of cellular signaling and as a potential therapeutic agent.
作用機序
The mechanism of action of S-(2-Chlorovinyl)-L-cysteine is not fully understood, but it is thought to involve the formation of a covalent bond between the compound and the active site of glutathione S-transferase. This covalent bond can disrupt the normal activity of the enzyme, leading to the accumulation of ROS and other toxic compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of S-(2-Chlorovinyl)-L-cysteine are complex and depend on a variety of factors, including the concentration of the compound used and the specific biological system being studied. Some of the effects that have been observed include the activation of stress response pathways, the induction of apoptosis, and the inhibition of cell proliferation.
実験室実験の利点と制限
One of the main advantages of using S-(2-Chlorovinyl)-L-cysteine in scientific research is its ability to selectively inhibit the activity of glutathione S-transferase. This can be useful for studying the role of this enzyme in a variety of biological processes. However, there are also some limitations to the use of S-(2-Chlorovinyl)-L-cysteine. For example, the compound can be toxic at high concentrations, and its effects can be difficult to interpret in complex biological systems.
将来の方向性
There are many potential future directions for research on S-(2-Chlorovinyl)-L-cysteine. One area of interest is the development of new methods for synthesizing the compound that are more efficient and environmentally friendly. Another area of interest is the development of new applications for S-(2-Chlorovinyl)-L-cysteine, such as its use as a therapeutic agent for the treatment of cancer or other diseases. Additionally, further research is needed to fully understand the mechanism of action of S-(2-Chlorovinyl)-L-cysteine and its effects on different biological systems.
合成法
S-(2-Chlorovinyl)-L-cysteine can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of L-cysteine with acetylene gas in the presence of a catalyst. This reaction produces S-(2-Chlorovinyl)-L-cysteine as well as other byproducts.
科学的研究の応用
S-(2-Chlorovinyl)-L-cysteine has been used extensively in scientific research to study a variety of biological processes. One of the most important applications of S-(2-Chlorovinyl)-L-cysteine has been in the study of cellular signaling pathways. S-(2-Chlorovinyl)-L-cysteine has been shown to inhibit the activity of glutathione S-transferase, an enzyme that is involved in the detoxification of xenobiotics and endogenous compounds. This inhibition can lead to the accumulation of reactive oxygen species (ROS) and other toxic compounds, which can activate cellular stress response pathways.
特性
CAS番号 |
115453-71-9 |
|---|---|
製品名 |
S-(2-Chlorovinyl)-L-cysteine |
分子式 |
C19H21N4NaO3S |
分子量 |
181.64 g/mol |
IUPAC名 |
(2R)-2-amino-3-[(E)-2-chloroethenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C5H8ClNO2S/c6-1-2-10-3-4(7)5(8)9/h1-2,4H,3,7H2,(H,8,9)/b2-1+/t4-/m0/s1 |
InChIキー |
IPUYWODMJIEJQU-QPHDTYRISA-N |
異性体SMILES |
C([C@@H](C(=O)O)N)S/C=C/Cl |
SMILES |
C(C(C(=O)O)N)SC=CCl |
正規SMILES |
C(C(C(=O)O)N)SC=CCl |
同義語 |
L-Alanine, 3-((2-chloroethenyl)thio)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




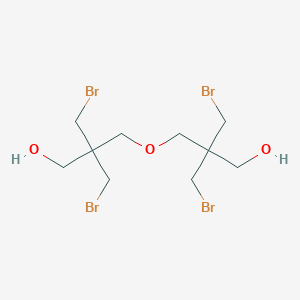

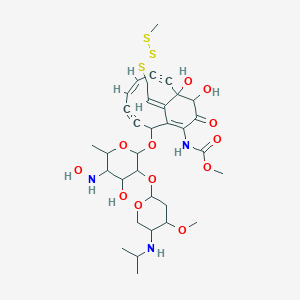
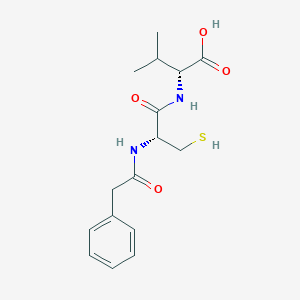

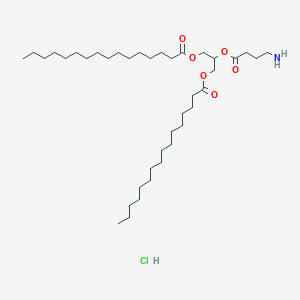
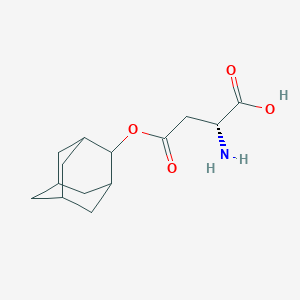
![(2R,3R,4R,5R,6R)-6-[(1R,2R)-2-[(3S,10R,13S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1,2-dihydroxypropyl]-2,4-dimethyl-2-piperidin-3-yloxyoxane-3,4,5-triol](/img/structure/B218466.png)
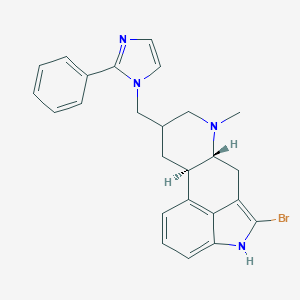
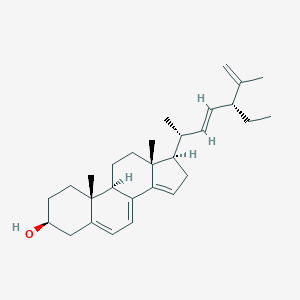
![(2S,3S,4S,5R)-6-[[(2S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B218531.png)
